molecular formula C14H16N2O3 B13165125 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine

Cat. No.: B13165125
M. Wt: 260.29 g/mol
InChI Key: UMELPSILMBTLEF-DUXPYHPUSA-N
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Description

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring and a piperazine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone using basic or acidic catalysis . For instance, piperonal (an aldehyde) can be reacted with a suitable ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets and pathways. The benzodioxole ring and piperazine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperazin-1-ylprop-2-en-1-one

InChI

InChI=1S/C14H16N2O3/c17-14(16-7-5-15-6-8-16)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9,15H,5-8,10H2/b4-2+

InChI Key

UMELPSILMBTLEF-DUXPYHPUSA-N

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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